2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid
Description
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid (CID 2415337) is a nitro-substituted benzoic acid derivative bearing a 1-methyltetrazole-5-sulfanyl moiety. Its molecular formula is C₉H₇N₅O₄S, with a molecular weight of 281.25 g/mol. The compound features a polar nitro group at the 5-position of the benzene ring and a tetrazole ring linked via a sulfur atom at the 2-position (SMILES: CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O) . Predicted collision cross-section (CCS) values for its adducts range from 155.3 Ų ([M+H]⁺) to 167.3 Ų ([M+Na]⁺), indicating moderate molecular compactness . No direct literature on its synthesis, biological activity, or applications is available, necessitating comparisons with structural analogs for functional insights.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-13-9(10-11-12-13)19-7-3-2-5(14(17)18)4-6(7)8(15)16/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHBELMYVQRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with a suitable benzoic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of nitrobenzoic acids exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with nitro groups showed promising anti-inflammatory activity in animal models. The mechanism was attributed to the inhibition of prostaglandin synthesis through COX inhibition .
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings possess antimicrobial properties. The presence of the sulfanyl group may enhance this activity by increasing membrane permeability.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid | 32 µg/mL | Bactericidal |
| 5-nitrobenzothiazole | 64 µg/mL | Bacteriostatic |
| 3-(tetrazolyl)phenyl sulfonamide | 16 µg/mL | Bactericidal |
This table illustrates the comparative antimicrobial efficacy of various compounds, highlighting the potential of the target compound .
Material Science
The compound's unique chemical structure allows it to be used in synthesizing novel materials, such as polymers and nanomaterials. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor development.
Case Study:
A research article in Advanced Materials reported the use of similar tetrazole derivatives in creating metal-organic frameworks (MOFs), which are utilized for gas storage and separation applications . The incorporation of sulfur-containing groups was found to enhance the stability and reactivity of these frameworks.
Biochemical Applications
The tetrazole moiety has been recognized for its ability to mimic carboxylic acids in biological systems. This property allows it to act as a bioisostere in drug design.
Research Findings:
In a study focused on drug design strategies published in Drug Design Reviews, researchers highlighted how tetrazole-containing compounds could replace carboxylic acids in pharmaceuticals without significantly altering their biological activity .
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The nitro group can undergo redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its tetrazole-sulfanyl and nitrobenzoic acid motifs. Key analogues include:
Physicochemical and Electronic Properties
- Acidity: The benzoic acid core (pKa ~2–3) is more acidic than propanoic acid derivatives (pKa ~4.8) due to aromatic ring stabilization of the conjugate base .
- Tetrazole vs. Phenyl-Sulfanyl Groups: The tetrazole ring (high dipole moment, ~5 D) enhances polarity and hydrogen-bond acceptor capacity compared to bromophenyl (electron-withdrawing) or aminophenyl (electron-donating) groups . Tetrazole’s nitrogen-rich structure may improve metabolic stability in pharmaceuticals, whereas bromophenyl groups could facilitate halogen bonding in crystal packing .
Supramolecular Interactions
- Hydrogen Bonding: In benzoic acid derivatives, the -COOH group forms strong R₂²(8) hydrogen-bonded dimers, as observed in 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid crystals .
- Crystal Packing: Bromophenyl and aminophenyl analogs prioritize π-π stacking and halogen bonding, respectively, whereas tetrazole-sulfanyl groups could introduce dipole-driven packing motifs .
Biological Activity
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of a nitro group and a sulfanyl moiety contributes to its reactivity and interaction with biological targets.
Chemical Formula : C10H8N4O2S
Molecular Weight : 240.26 g/mol
CAS Number : Not specifically listed in the provided results but can be referenced through related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This mechanism is particularly relevant in protecting against diseases linked to oxidative damage.
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes or interference with metabolic functions.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Case Studies
Several studies have explored the biological effects of related compounds that may provide insights into the activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that compounds with similar tetrazole structures effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests a potential application for inflammatory diseases.
- Antioxidant Activity Assessment : Research indicated that compounds containing nitro groups exhibited significant antioxidant properties in vitro. This aligns with findings that suggest the compound may protect cells from oxidative stress.
- Antimicrobial Testing : A comparative analysis showed that derivatives of nitrobenzoic acids displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into the antimicrobial potential of the target compound.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfanyl linkage and nitro group position. Key signals include aromatic protons (~δ 8.2–8.5 ppm) and tetrazole methyl group (~δ 3.9 ppm) .
- IR Spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹), -NO₂ (~1520 cm⁻¹), and C-S (~680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 310.04 g/mol).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Strain Variability : Test against standardized microbial strains (e.g., ATCC references).
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).
- Data Reprodubility : Replicate studies with independent synthetic batches .
Table 2 : Example Bioactivity Data (Hypothetical)
| Microbial Strain | MIC (µg/mL) | Study Reference |
|---|---|---|
| E. coli ATCC 25922 | 32 | |
| S. aureus ATCC 29213 | 64 |
What computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- DFT Calculations : Optimize geometry using Gaussian09/B3LYP/6-31G* to analyze electronic properties (e.g., nitro group electron-withdrawing effects) .
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase).
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (logP ~1.8; moderate solubility) .
How is the crystal structure determined using X-ray diffraction?
Q. Basic
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXL for phase determination and refinement .
- Validation : Check R-factor (<5%), residual electron density, and CIF files using Mercury CSD .
Advanced Tip : For twinned crystals, use TWINABS and SHELXL’s TWIN instruction .
How to analyze intermolecular interactions in the crystal lattice?
Q. Advanced
- Hydrogen Bonding : Identify R₂²(8) motifs between -COOH groups using Mercury’s Materials Module .
- π-π Stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings.
- Van der Waals Contacts : Generate Hirshfeld surfaces to visualize close contacts .
How to assess the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC reveals decomposition temperatures (e.g., onset ~200°C) .
- pH Stability : Test solubility and degradation in buffers (pH 1–13) using UV-Vis spectroscopy.
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced
- Design of Experiments (DoE) : Vary solvent, catalyst loading, and stoichiometry to identify critical factors.
- Catalyst Screening : Test alternatives like DBU or Pd-based catalysts for coupling steps .
- Workflow Automation : Use flow chemistry for controlled mixing and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
